molecular formula C21H44NO9P B10777179 2-Amino-3-[hydroxy-[2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid

2-Amino-3-[hydroxy-[2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid

Cat. No.: B10777179
M. Wt: 485.5 g/mol
InChI Key: RPZLJDFLPRHXGM-UHFFFAOYSA-N
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Description

2-Amino-3-[hydroxy-[2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid is a complex organic compound with a molecular formula of C21H44NO9P This compound is notable for its intricate structure, which includes multiple hydroxyl groups and a long hydrocarbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[hydroxy-[2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include phosphoric acid derivatives, amino acids, and long-chain alcohols. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve high efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[hydroxy-[2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the molecule.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds .

Scientific Research Applications

2-Amino-3-[hydroxy-[2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-[hydroxy-[2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The long hydrocarbon chain may also facilitate interactions with lipid membranes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-hydroxy-2-(hydroxymethyl)propanoic acid: Similar in structure but lacks the long hydrocarbon chain.

    2-Amino-3-hydroxybenzoic acid: Contains a benzene ring instead of the hydrocarbon chain.

    2-Amino-3-hydroxypyridine: Features a pyridine ring, differing significantly in structure and properties

Uniqueness

2-Amino-3-[hydroxy-[2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid is unique due to its combination of multiple functional groups and a long hydrocarbon chain, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C21H44NO9P

Molecular Weight

485.5 g/mol

IUPAC Name

2-amino-3-[hydroxy-[2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid

InChI

InChI=1S/C21H44NO9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(24)29-15-18(23)16-30-32(27,28)31-17-19(22)21(25)26/h18-20,23-24H,2-17,22H2,1H3,(H,25,26)(H,27,28)

InChI Key

RPZLJDFLPRHXGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(O)OCC(COP(=O)(O)OCC(C(=O)O)N)O

Origin of Product

United States

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